![molecular formula C8H10N2 B14674031 5,6-Dimethylidene-2,3-diazabicyclo[2.2.2]oct-2-ene CAS No. 42464-53-9](/img/structure/B14674031.png)
5,6-Dimethylidene-2,3-diazabicyclo[2.2.2]oct-2-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Dimethylidene-2,3-diazabicyclo[222]oct-2-ene is a unique organic compound characterized by its bicyclic structure containing nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethylidene-2,3-diazabicyclo[2.2.2]oct-2-ene typically involves the photochemical deazetation of 2,3-diazabicyclo[2.2.2]oct-2-ene. This process includes direct irradiation of the compound, leading to the formation of bicyclohexane and other products . The reaction conditions often involve the use of specific wavelengths of light and controlled environments to ensure the desired product formation .
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the principles of photochemical reactions and controlled irradiation are likely employed on a larger scale to produce this compound efficiently.
Chemical Reactions Analysis
Types of Reactions
5,6-Dimethylidene-2,3-diazabicyclo[2.2.2]oct-2-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can alter the structure and properties of the compound.
Substitution: Substitution reactions involve replacing one functional group with another, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts that facilitate the desired transformations. The conditions often involve controlled temperatures, pressures, and the presence of specific solvents to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions include bicyclohexane, hexadiene, and cyclohexene, each with distinct structural and chemical properties .
Scientific Research Applications
5,6-Dimethylidene-2,3-diazabicyclo[2.2.2]oct-2-ene has several scientific research applications:
Biology: The compound’s unique structure makes it a subject of interest in biological studies, particularly in understanding molecular interactions and reactions.
Medicine: Research into potential medicinal applications is ongoing, with a focus on its reactivity and potential therapeutic properties.
Mechanism of Action
The mechanism of action of 5,6-Dimethylidene-2,3-diazabicyclo[2.2.2]oct-2-ene involves the cleavage of one C–N bond, followed by conformational changes in a diazenyl biradical and a cyclohexanediyl biradical. This process leads to the formation of various products, each with unique structural properties . The molecular targets and pathways involved are primarily related to the compound’s ability to undergo photochemical transformations under specific conditions .
Comparison with Similar Compounds
Similar Compounds
2,3-Diazabicyclo[2.2.2]oct-2-ene: A precursor to 5,6-Dimethylidene-2,3-diazabicyclo[2.2.2]oct-2-ene, sharing similar structural features but differing in reactivity and applications.
1,4-Dimethyl-2,3-diazabicyclo[2.2.2]oct-2-ene: Another related compound with distinct chemical properties and reaction pathways.
Uniqueness
This compound stands out due to its specific photochemical behavior and the unique products formed during its reactions. Its applications in various scientific fields further highlight its importance and potential .
Properties
CAS No. |
42464-53-9 |
|---|---|
Molecular Formula |
C8H10N2 |
Molecular Weight |
134.18 g/mol |
IUPAC Name |
5,6-dimethylidene-2,3-diazabicyclo[2.2.2]oct-2-ene |
InChI |
InChI=1S/C8H10N2/c1-5-6(2)8-4-3-7(5)9-10-8/h7-8H,1-4H2 |
InChI Key |
DYLKHXZKFOBPAA-UHFFFAOYSA-N |
Canonical SMILES |
C=C1C2CCC(C1=C)N=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


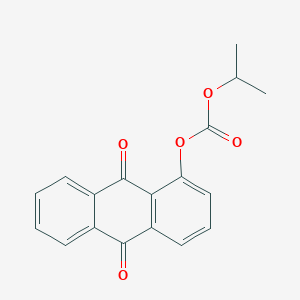
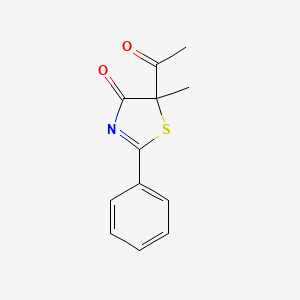
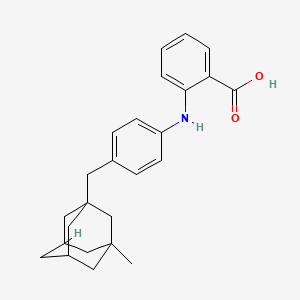
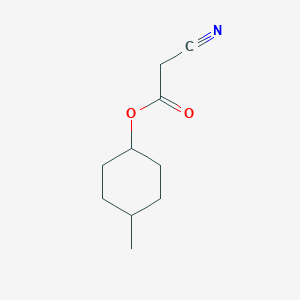

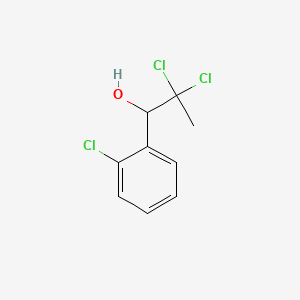
![3'-O-Acetyl-5'-O-[(4-methoxyphenyl)(diphenyl)methyl]thymidine](/img/structure/B14673997.png)
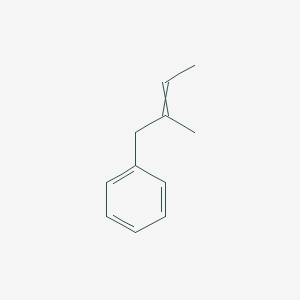
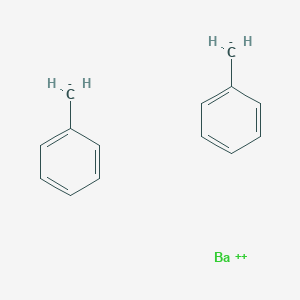
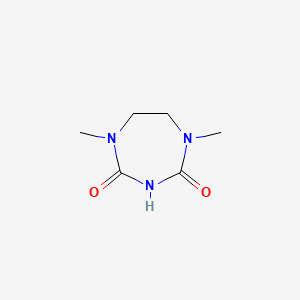

![[Bis(2-amino-2-oxoethyl)amino]acetic acid](/img/structure/B14674023.png)


